(2E)-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1-INDANONE is a compound that features a pyrazole ring substituted with three methyl groups and an indanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1-INDANONE typically involves the condensation of 1,3,5-trimethyl-4-formylpyrazole with 1-indanone. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the methylene bridge between the pyrazole and indanone rings .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1-INDANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or indanone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1-INDANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1-INDANONE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can form hydrogen bonds or coordinate with metal ions, while the indanone moiety can participate in π-π interactions or hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1-INDANONE include other pyrazole derivatives and indanone-based compounds. Examples include:
- 1,3,5-trimethylpyrazole
- 1-indanone
- 2-(1H-pyrazol-4-yl)methylene-1-indanone
Uniqueness
The uniqueness of 2-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1-INDANONE lies in its combination of a highly substituted pyrazole ring with an indanone moiety. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H16N2O |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
(2E)-2-[(1,3,5-trimethylpyrazol-4-yl)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C16H16N2O/c1-10-15(11(2)18(3)17-10)9-13-8-12-6-4-5-7-14(12)16(13)19/h4-7,9H,8H2,1-3H3/b13-9+ |
InChI Key |
BXLZGDOPPMYKTQ-UKTHLTGXSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C=C/2\CC3=CC=CC=C3C2=O |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=C2CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.